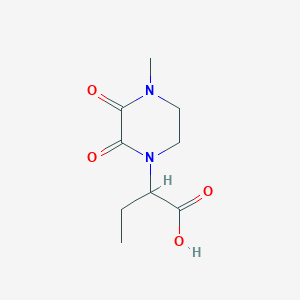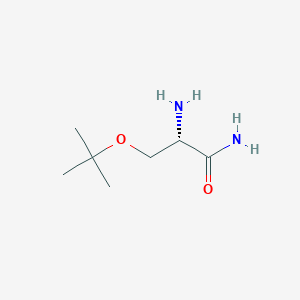
2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride” is a chemical compound with the CAS Number 2305252-43-9 . It has a molecular weight of 255.74 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(piperidin-4-ylmethyl)benzoic acid hydrochloride . The Inchi Code is 1S/C13H17NO2.ClH/c15-13(16)12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 255.74 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Interaction with DNA and Fluorescent Staining
One significant application of 2-(Piperidin-4-ylmethyl)benzoic acid derivatives is related to DNA interaction. The synthetic dye Hoechst 33258, a derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding property has been exploited in fluorescent DNA staining, enabling the analysis of nuclear DNA content values, plant chromosomes, and providing a foundation for rational drug design (Issar & Kakkar, 2013).
Antifungal Compounds from Piper Species
Research has also explored the antifungal activities of compounds isolated from Piper species, including prenylated benzoic acid derivatives. These compounds, showing significant antifungal properties, may serve as leads for pharmaceutical or agricultural fungicide development, indicating the potential of 2-(Piperidin-4-ylmethyl)benzoic acid analogs in this area (Xu & Li, 2011).
Nucleophilic Aromatic Substitution Reactions
The reactivity of piperidine derivatives, including those related to 2-(Piperidin-4-ylmethyl)benzoic acid, in nucleophilic aromatic substitution reactions has been studied. Such reactions are critical for synthesizing various compounds, including those with pharmaceutical applications. The understanding of these reactions provides insights into designing new drugs and other valuable chemical entities (Pietra & Vitali, 1972).
Prokinetic Agent in Gastrointestinal Motility Disorders
Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide and having a similar backbone to 2-(Piperidin-4-ylmethyl)benzoic acid, has been used as a prokinetic agent facilitating gastrointestinal motility. Its mechanism involves enhancing acetylcholine release in the myenteric plexus of the gut, devoid of central depressant or antidopaminergic effects (McCallum et al., 1988; Wiseman & Faulds, 1994). This application illustrates the versatility of piperidine derivatives in medical treatment.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(piperidin-4-ylmethyl)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELMFPTYSQCNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)



![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)
![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)



![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896059.png)